molecular formula C21H15NO5S B3011122 N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 889782-47-2

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B3011122
CAS No.: 889782-47-2
M. Wt: 393.41
InChI Key: OHTJGOLVBIWLAI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to an anthracene core, which is further substituted with a methoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to identify potential therapeutic applications.

Medicine: In medicine, the compound may be studied for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Preclinical studies and clinical trials are conducted to evaluate its efficacy and safety.

Industry: Industrially, this compound can be used in the production of dyes, pigments, or other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of anthracene to introduce the sulfonamide group, followed by the attachment of the methoxyphenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
  • N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-thioamide
  • N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-phosphonamide

Comparison: Compared to similar compounds, N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exhibits unique chemical properties due to the presence of the sulfonamide group. This functional group enhances its solubility, stability, and reactivity, making it more versatile for various applications. Additionally, the methoxyphenyl substitution provides further opportunities for chemical modifications and functionalization.

Properties

IUPAC Name

N-(2-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5S/c1-27-19-9-5-4-8-18(19)22-28(25,26)13-10-11-16-17(12-13)21(24)15-7-3-2-6-14(15)20(16)23/h2-12,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTJGOLVBIWLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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